molecular formula C9H8N2 B13962837 9H-Cyclohepta[d]pyrimidine CAS No. 264-96-0

9H-Cyclohepta[d]pyrimidine

Cat. No.: B13962837
CAS No.: 264-96-0
M. Wt: 144.17 g/mol
InChI Key: UQBSJXQJEWYYIW-UHFFFAOYSA-N
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Description

9H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 9H-Cyclohepta[d]pyrimidine involves the reaction of urea with a β-ketoester to form 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4-(3H,5H)-dione. This intermediate can then be alkylated at the N-1 position with various alkylating agents such as chloromethyl ether, allyl bromide, and benzyl bromide to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

9H-Cyclohepta[d]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the N-1 position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like chloromethyl ether .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation at the N-1 position can yield various N-alkyl derivatives .

Scientific Research Applications

9H-Cyclohepta[d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Cyclohepta[d]pyrimidine derivatives, particularly as NNRTIs, involves binding to the hydrophobic pocket within the polymerase domain of the p66 subunit of HIV-1 reverse transcriptase. This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

9H-Cyclohepta[d]pyrimidine is unique due to its seven-membered ring fused to a pyrimidine ring, which provides a rigid and conformationally restricted structure. This rigidity enhances its binding affinity to biological targets, making it a valuable scaffold for drug development .

Properties

CAS No.

264-96-0

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

9H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-4,6-7H,5H2

InChI Key

UQBSJXQJEWYYIW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=CN=CN=C21

Origin of Product

United States

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